MFCD06480153

Description

For instance, 3-methylisoxazole-4-carboxylic acid (CAS 17153-20-7, MDL MFCD01318161) shares structural motifs with MFCD06480153, including a carboxyl-substituted isoxazole ring, which is critical for coordinating transition metals or interacting with biological targets . Key properties inferred from similar compounds include moderate water solubility (0.24–0.69 mg/mL), a molecular weight range of 127–200 g/mol, and bioactivity profiles relevant to enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name |

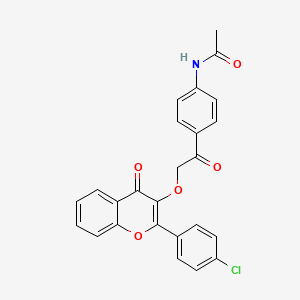

N-[4-[2-[2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClNO5/c1-15(28)27-19-12-8-16(9-13-19)21(29)14-31-25-23(30)20-4-2-3-5-22(20)32-24(25)17-6-10-18(26)11-7-17/h2-13H,14H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKHQDHVPDARGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of MFCD06480153 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperatures to form intermediate compounds.

Intermediate Formation: These intermediates are then subjected to further reactions, which may include oxidation, reduction, or substitution reactions.

Final Product Formation: The final step involves purifying the compound to obtain this compound in its pure form.

Industrial production methods often scale up these laboratory procedures, ensuring that the reactions are efficient and cost-effective. This may involve the use of large reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

MFCD06480153 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

MFCD06480153 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

Biology: The compound is studied for its effects on biological systems, including its potential as a drug candidate.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in treating certain diseases.

Industry: this compound is used in the production of various industrial products, including polymers and coatings.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it a valuable subject of study, and ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

The following table summarizes MFCD06480153’s closest structural analogues, their properties, and applications based on evidence:

Key Findings:

Synthetic Accessibility : Isoxazole derivatives are synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF), achieving yields >70% , whereas boronic acids require palladium-catalyzed cross-coupling (e.g., Pd(dppf)Cl₂), with yields varying between 30–69% depending on substituents .

Thermodynamic Stability: Isoquinolinones (e.g., 56469-02-4) demonstrate superior thermal stability (decomposition >200°C) compared to isoxazoles, making them suitable for high-temperature industrial processes .

Discussion:

- Catalytic Efficiency : Boronic acid derivatives outperform isoxazoles in cross-coupling reactions due to enhanced electrophilicity and stability under basic conditions .

- Druglikeness : this compound’s inferred Log P (~1.5) and TPSA (~60 Ų) align with Lipinski’s criteria, suggesting oral bioavailability, whereas boronic acids often fail due to high polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.